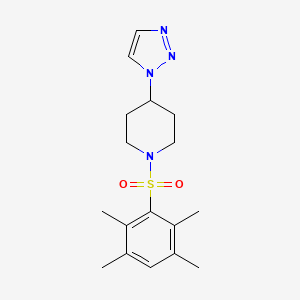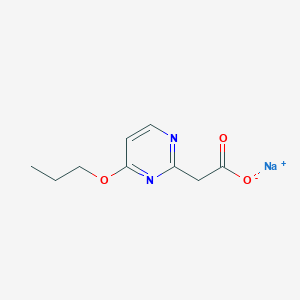
Sodium 2-(4-propoxypyrimidin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(4-propoxypyrimidin-2-yl)acetate is a chemical compound with the CAS number 1955523-92-8 . It has a molecular weight of 218.19 and a molecular formula of C9H11N2NaO3 .
Molecular Structure Analysis
The molecular structure of Sodium 2-(4-propoxypyrimidin-2-yl)acetate consists of a pyrimidine ring substituted at the 2-position with an acetate group and at the 4-position with a propoxy group . The sodium ion is associated with the acetate group .Physical And Chemical Properties Analysis
Sodium 2-(4-propoxypyrimidin-2-yl)acetate is a powder . The compound is hygroscopic and very soluble in water .Wissenschaftliche Forschungsanwendungen
Nanocarrier Systems for Agrochemicals Positive-charge functionalized mesoporous silica nanoparticles have been used as nanocarriers for controlled release formulations of agrochemicals like 2,4-Dichlorophenoxy acetic acid sodium salt, showing potential to alleviate adverse environmental effects. This strategy, based on electrostatic interactions, could be applicable to other charge-carrying agrochemicals, suggesting a potential area for Sodium 2-(4-propoxypyrimidin-2-yl)acetate applications in environmentally friendly agrochemical delivery systems (Cao et al., 2017).
Antimicrobial and Antioxidant Applications Sodium acetate, a chemically related compound, has shown antimicrobial and antioxidant effects in refrigerated sliced salmon, indicating its potential as a safe organic preservative for fish under refrigerated storage. This suggests that Sodium 2-(4-propoxypyrimidin-2-yl)acetate could explore similar antimicrobial and preservation applications in food technology (Sallam, 2007).
Photocatalytic Degradation of Pollutants Research on nanocrystalline titania xerogels doped by metal precursors for the photocatalytic degradation of 2,4-D sodium salts highlights the role of additives in enhancing photocatalytic activity. This points towards the potential for Sodium 2-(4-propoxypyrimidin-2-yl)acetate to act as a dopant or additive in photocatalytic systems for environmental decontamination (López-Ayala et al., 2015).
Enzymatic and Microbial Production Processes The addition of sodium acetate in microbial production processes has been found to increase and stabilize solvent production and glucose utilization by Clostridium beijerinckii, suggesting that additives can significantly influence microbial metabolism and production efficiency. This research opens the possibility for Sodium 2-(4-propoxypyrimidin-2-yl)acetate to be investigated in similar contexts, possibly affecting enzyme activity or microbial production processes (Chen & Blaschek, 1999).
Antiviral and Antiproliferative Agents Studies on analogues of pyrazolo[3,4-d]pyrimidines, which share a core structural motif with pyrimidinyl compounds, have demonstrated antiviral and antiproliferative activities. This suggests potential research directions for Sodium 2-(4-propoxypyrimidin-2-yl)acetate in the development of novel therapeutic agents targeting viral infections or cancer (Saxena et al., 1990).
Eigenschaften
IUPAC Name |
sodium;2-(4-propoxypyrimidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.Na/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;/h3-4H,2,5-6H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDUOOGFPBTYKS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4-propoxypyrimidin-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


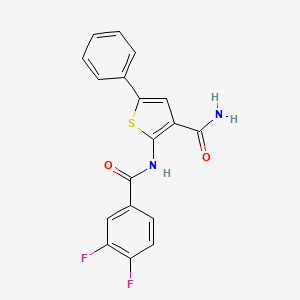
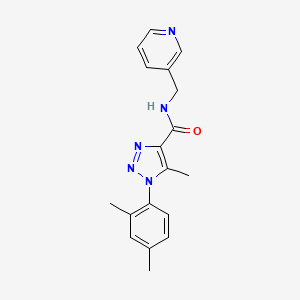
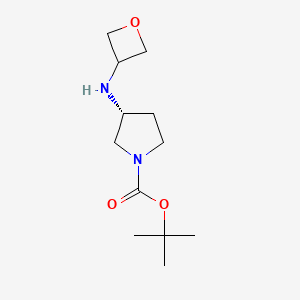
![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)
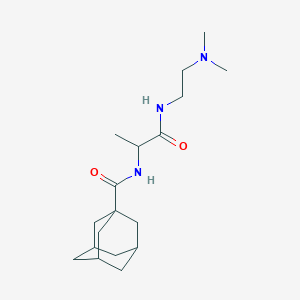
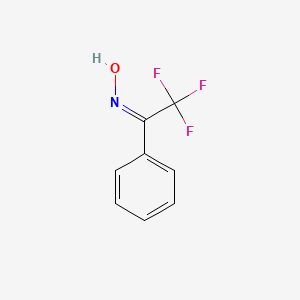

![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)
![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)
